

Spectroscopic Profile of Benzylboronic Acid Pinacol Ester: A Technical Guide

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Compound of Interest

Compound Name: *Benzylboronic acid pinacol ester*

Cat. No.: *B2755453*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **benzylboronic acid pinacol ester** (2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **benzylboronic acid pinacol ester**.

^1H NMR Data

The ^1H NMR spectrum of **benzylboronic acid pinacol ester** is characterized by distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the methyl protons of the pinacol ester group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 (approx.)	m	5H	Ar-H
3.96	s	2H	Ph-CH ₂ -B
1.26	s	12H	-C(CH ₃) ₂

Note: Data recorded in CDCl₃ at 400 MHz. The aromatic proton signal is reported as a multiplet around 7.20 ppm, which is a common characteristic for monosubstituted benzene rings where the protons are not chemically equivalent.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
140.1	Ar-C (quaternary)
129.0	Ar-CH
128.7	Ar-CH
126.4	Ar-CH
83.0	C-(CH ₃) ₂
41.9 (approx.)	Ph-CH ₂ -B
24.9	-C(CH ₃) ₂

Note: Data recorded in CDCl₃ at 100 MHz. The signal for the carbon attached to boron (Ph-CH₂-B) can be broad due to quadrupolar relaxation of the boron nucleus and is sometimes not observed or is of low intensity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. For **benzylboronic acid pinacol ester**, the key characteristic absorptions are associated with the

aromatic ring, the alkyl groups, and the boronate ester moiety. While a specific full spectrum is not readily available, the expected characteristic peaks are listed below.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3030	C-H stretch	Aromatic
2980-2850	C-H stretch	Alkyl (CH ₂ , CH ₃)
~1600, ~1495, ~1450	C=C stretch	Aromatic ring
~1370	B-O stretch	Boronate ester
~1325	B-C stretch	Benzyl-Boron bond
~1140	C-O stretch	Pinacol ester

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecule, which confirms its elemental composition.

Technique	Calculated m/z	Found m/z	Ion
HRMS (EI-TOF)	218.1478	218.1478 (example)	[M] ⁺

Note: The provided data is an example based on typical experimental outcomes. The exact measured mass may vary slightly between instruments.

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation: A solution of **benzylboronic acid pinacol ester** (approximately 5-10 mg) is prepared by dissolving the compound in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz (or higher) spectrometer.

- ^1H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used.

Sample Preparation and Analysis: A small amount of the neat liquid sample of **benzylboronic acid pinacol ester** is applied directly to the ATR crystal. The spectrum is then recorded over a typical range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.

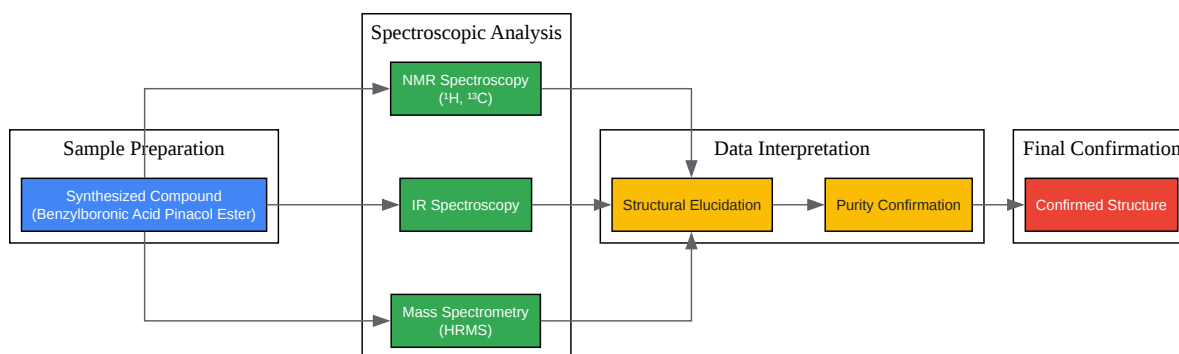
Mass Spectrometry Protocol

Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) mass analyzer, often with an electron ionization (EI) source.

Sample Preparation and Analysis: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile). The sample is then introduced into the mass spectrometer. For EI, the sample is vaporized and then ionized by a beam of electrons. The resulting ions are accelerated into the TOF analyzer, and their mass-to-charge ratio is determined.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **benzylboronic acid pinacol ester**.



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A generalized workflow for spectroscopic analysis.

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